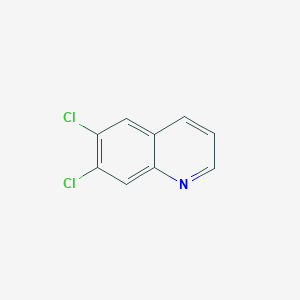

6,7-Dichloroquinoline

Overview

Description

6,7-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It has an average mass of 198.049 Da and a mono-isotopic mass of 196.979904 Da .

Synthesis Analysis

The synthesis of 6,7-Dichloroquinoline involves several methods such as the Skraup, Doebner von Miller, and Combes procedures . A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . Another method involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 6,7-Dichloroquinoline is analyzed in several studies . The compound has a complex structure with multiple bonds and functional groups.

Chemical Reactions Analysis

6,7-Dichloroquinoline undergoes various chemical reactions. For instance, it can be used in the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . Another study discusses the reaction of 6,7-dichloroquinoline-5,8-quinone with thiosulfonic acid salts .

Physical And Chemical Properties Analysis

6,7-Dichloroquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 311.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 170.9±7.9 °C .

Scientific Research Applications

Antimicrobial Agents

6,7-Dichloroquinoline derivatives have been explored for their potential as antimicrobial agents. They are used in the synthesis of hybrid aminoquinoline-triazine derivatives and novel oxazolidinones, which show efficacy against common bacterial strains .

Antimalarial Activity

These compounds are also investigated for their antimalarial properties. The synthesis of new 7-chloroquinoline derivatives has shown activity against malaria, highlighting the potential of 6,7-Dichloroquinoline in this field .

Anticancer Research

The click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation has been evaluated for anticancer properties, suggesting possible applications of 6,7-Dichloroquinoline in cancer research .

Insecticidal Properties

Research into quinoline derivatives with insecticidal activity includes the study of 4,7-dichloroquinoline, which could indicate similar uses for 6,7-Dichloroquinoline in controlling pest populations .

Synthesis of Piperaquine

Dichloroquinoline is used in the synthesis of piperaquine, a treatment used in combination therapies for malaria. This points to a pharmaceutical application for 6,7-Dichloroquinoline .

Antioxidant Development

New selenium-containing quinolines have been synthesized using dichloroquinoline as a precursor. These compounds exhibit antioxidant activity, which could be an area of application for 6,7-Dichloroquinoline .

Safety and Hazards

6,7-Dichloroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Mechanism of Action

Target of Action

The primary target of 6,7-Dichloroquinoline is the CDC25B2 enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to the M phase . By inhibiting this enzyme, 6,7-Dichloroquinoline can disrupt the normal cell cycle, which is particularly relevant in the context of cancer cells .

Mode of Action

6,7-Dichloroquinoline interacts with its target, the CDC25B2 enzyme, by binding to it and inhibiting its activity . This inhibition prevents the enzyme from performing its role in cell cycle regulation, leading to a disruption in the normal progression of the cell cycle . This disruption can lead to cell death or prevent the proliferation of cancer cells .

Biochemical Pathways

6,7-Dichloroquinoline affects the biochemical pathway related to cell cycle regulation . By inhibiting the CDC25B2 enzyme, it disrupts the normal progression of the cell cycle, which can lead to cell death or prevent the proliferation of cancer cells . This compound also shows significant antimalarial activity, indicating that it may affect the biochemical pathways of the Plasmodium falciparum parasite .

Pharmacokinetics

Similar compounds like chloroquine have been shown to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of 6,7-Dichloroquinoline could be influenced by these factors.

Result of Action

The molecular and cellular effects of 6,7-Dichloroquinoline’s action include disruption of the cell cycle, which can lead to cell death or prevent the proliferation of cancer cells . It also exhibits significant antimalarial activity, indicating that it can inhibit the growth of the Plasmodium falciparum parasite .

properties

IUPAC Name |

6,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEBOQZMOGFLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561531 | |

| Record name | 6,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40635-11-8 | |

| Record name | 6,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

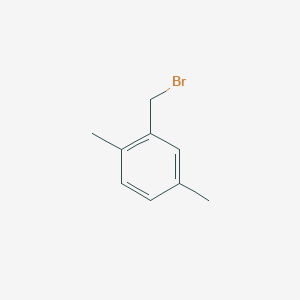

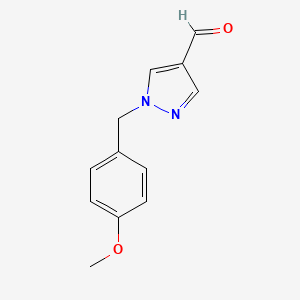

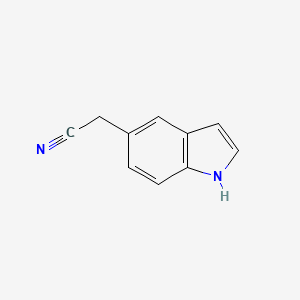

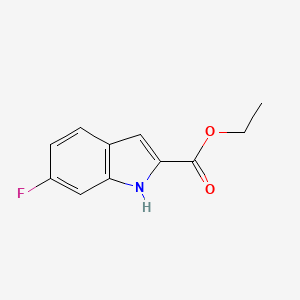

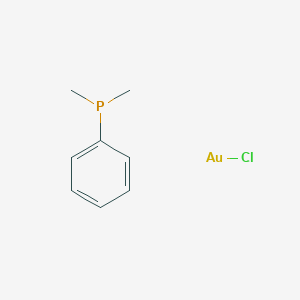

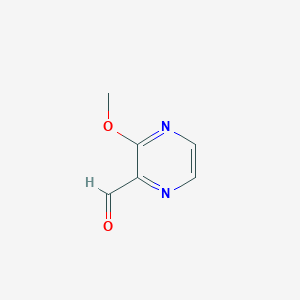

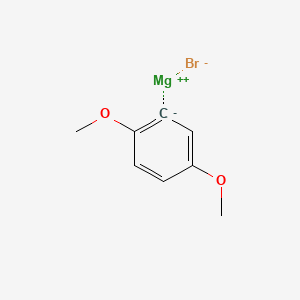

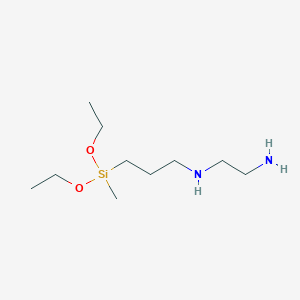

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)